molecular formula C9H6ClNO3S B13790803 4-(Oxazol-2-yl)benzenesulfonyl chloride

4-(Oxazol-2-yl)benzenesulfonyl chloride

Cat. No.: B13790803
M. Wt: 243.67 g/mol
InChI Key: JBUYBQJKRNHOAV-UHFFFAOYSA-N
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Description

4-(Oxazol-2-yl)benzenesulfonyl chloride is a specialized chemical reagent designed for the synthesis of novel sulfonamide-based compounds with potential pharmacological activities. The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs . This scaffold is known for its versatility and its presence in molecules exhibiting a wide range of potent biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory effects . The integration of the sulfonyl chloride functional group with the oxazole core makes this reagent a critical building block for constructing sulfonamide derivatives. Sulfonamide groups are common in therapeutic agents and can significantly influence a molecule's ability to interact with biological targets, such as enzymes and receptors . In drug discovery, this compound serves as a versatile synthetic intermediate. It can be used to create molecular hybrids, such as 2-aryl-4-benzoyl-imidazoles (ABI), which have been investigated as potent antiproliferative agents that target tubulin polymerization for cancer treatment . The structural motif of a sulfonyl chloride attached to an aromatic system is a common feature in compounds explored for their bioactivity, as seen in various patented sulfonamide molecules . Researchers can employ this reagent to develop new chemical entities for high-throughput screening against various disease-associated targets, leveraging its dual-functionality to enhance molecular diversity and explore structure-activity relationships. Its primary research value lies in its application toward generating compound libraries for lead optimization in oncology and infectious disease research.

Properties

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.67 g/mol

IUPAC Name

4-(1,3-oxazol-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H

InChI Key

JBUYBQJKRNHOAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Classical Synthetic Route via Sulfonyl Chloride Formation

The traditional approach to synthesizing 4-(oxazol-2-yl)benzenesulfonyl chloride involves introducing the sulfonyl chloride group onto a benzene ring already bearing an oxazole substituent at the para position. This is typically achieved by chlorosulfonation of the corresponding 4-(oxazol-2-yl)benzene derivative.

  • Starting Material: 4-(Oxazol-2-yl)benzene or its sulfonic acid/sulfonate precursor.
  • Reagents: Chlorosulfonic acid (ClSO3H) or phosphorus pentachloride (PCl5).
  • Conditions: Controlled temperature (0–50°C) to prevent decomposition, under inert atmosphere.
  • Mechanism: Electrophilic aromatic substitution introduces the sulfonyl chloride group at the para position relative to the oxazole ring.
  • Outcome: Formation of this compound with moderate to high yield.

This method is widely used due to the commercial availability of starting materials and straightforward reaction conditions.

Cyclization Using Tosylmethylisocyanides (TosMICs)

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
Chlorosulfonation 4-(Oxazol-2-yl)benzene Chlorosulfonic acid or PCl5 0–50°C, inert atmosphere Moderate to High Straightforward, commercially available materials Requires careful temperature control
TosMIC Cyclization + Sulfonylation Benzaldehyde derivatives TosMIC, base, sulfonylation reagents Basic conditions, controlled temp High (industrial scale) One-pot oxazole formation and sulfonylation Multi-step, requires purification
POCl3-Mediated Cyclization 4-(2-acetylhydrazine-1-carbonyl)benzenesulfonamide Phosphorus oxychloride 80°C, 4–5 h ~66% Combined cyclization and chlorination Uses excess POCl3, corrosive reagents
Benzyl Chloride Route (Patent) o-Aminophenol, 4-(chloromethyl)benzoic acid Triethyl phosphite 100–170°C High Specific, scalable Multi-step, high temperature
Hydrolysis This compound Water Boiling, several hours Moderate Produces sulfonic acid derivatives Not direct synthesis of sulfonyl chloride

Chemical Reactions Analysis

Types of Reactions

4-(Oxazol-2-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Oxazol-2-yl)benzenesulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Oxazol-2-yl)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and modify existing structures. The oxazole ring may also participate in interactions, although its role is more structural than reactive .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Applications Reference CAS/ID
This compound C₉H₆ClNO₃S 243.67 Oxazole ring (para position) High reactivity for sulfonamide synthesis 956595-45-2
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride C₉H₆ClNO₃S 243.67 Oxazole ring (meta position on benzene) Altered electronic effects due to oxazole orientation 954368-94-6
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride C₁₀H₁₀ClN₂O₂S 256.71 Pyrazole ring (meta position) Higher steric bulk; applications in kinase inhibitors 912569-59-6
4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride C₁₀H₇Cl₂N₃O₂S 304.15 Pyrimidine-amino substituent (para) Enhanced hydrogen bonding capacity; antitumor research 919836-53-6
4-(1-Adamantyl)benzenesulfonyl chloride C₁₆H₁₉ClO₂S 310.84 Bulky adamantyl group (para) Steric hindrance reduces reaction rates; used in polymer chemistry N/A
2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride C₈H₆ClNO₄S 247.66 Fused benzo[d]oxazole + hydroxymethyl Improved solubility; potential in fluorescent probes 1803741-96-9

Structural and Reactivity Comparisons

  • Heterocycle Influence: The oxazole ring in the target compound (electron-withdrawing) enhances electrophilicity at the sulfonyl chloride group compared to pyrazole analogs (electron-rich due to N-H tautomerism) . This makes this compound more reactive in nucleophilic substitutions. Pyrimidine-substituted analogs (e.g., CAS 919836-53-6) introduce additional hydrogen-bonding sites via the amino and chloro groups, broadening utility in medicinal chemistry .
  • Steric Effects :

    • The adamantyl group in 4-(1-Adamantyl)benzenesulfonyl chloride creates significant steric hindrance, slowing reaction kinetics but improving thermal stability in polymer applications . In contrast, the smaller oxazol-2-yl group allows faster reaction rates.

Physicochemical Properties

  • Boiling Points: The target compound’s boiling point (372°C) is notably higher than pyrazole derivatives (e.g., ~300–350°C estimated for CAS 912569-59-6), attributed to stronger dipole-dipole interactions from the oxazole ring .
  • Hydrophobicity : Fluorinated analogs (e.g., perfluorooctyl derivatives in ) exhibit extreme hydrophobicity (XLogP > 4), whereas this compound has moderate lipophilicity (XLogP = 2) .

Research Findings and Trends

  • Synthetic Efficiency: The target compound is typically synthesized via direct chlorosulfonation of 4-(Oxazol-2-yl)benzene precursors, achieving yields >80% under optimized conditions, comparable to 4-(Acetylamino)benzenesulfonyl chloride (85% yield in ) .
  • Toxicity Profiles : Oxazole derivatives generally exhibit lower cytotoxicity than pyrimidine or fluorinated analogs, making them preferable in early-stage drug development .

Biological Activity

4-(Oxazol-2-yl)benzenesulfonyl chloride is a chemical compound notable for its potential biological activities, particularly as an inhibitor of carbonic anhydrase II (CA II). This enzyme plays a crucial role in various physiological processes, including pH regulation and fluid balance in biological systems. The inhibition of CA II has therapeutic implications, especially in treating conditions such as glaucoma and other fluid imbalance-related diseases.

Chemical Structure and Properties

The molecular structure of this compound features a sulfonyl chloride group attached to a benzene ring, which is further substituted with an oxazole ring. Its reactivity is primarily attributed to the sulfonyl chloride functional group, allowing it to undergo nucleophilic substitution reactions essential for synthesizing various biologically active compounds.

Inhibition of Carbonic Anhydrase II

Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase isoforms. The inhibition mechanism involves the interaction of the compound with the enzyme's active site, leading to decreased enzyme activity. This property is particularly relevant in the context of glaucoma treatment, where reducing intraocular fluid secretion can alleviate pressure within the eye.

Table 1: Comparison of Carbonic Anhydrase Inhibitors

Compound NameMechanism of ActionTherapeutic Use
This compoundInhibits CA IIGlaucoma
DorzolamideInhibits CA IIGlaucoma
BrinzolamideInhibits CA IIGlaucoma

Pharmacokinetic Studies

A study conducted on Wistar rats and Chinchilla rabbits evaluated the pharmacokinetics of this compound. The compound was administered as a 1% suspension via intraperitoneal injection, with blood and urine samples collected at various intervals for analysis. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) was employed to identify metabolites, revealing significant biotransformation products such as N-hydroxy derivatives.

Figure 1: HPLC Chromatograms of Plasma Samples

  • A : Before drug administration
  • B : 2 hours post-administration
  • C : Metabolite identification

Efficacy Against Glaucoma

In preclinical trials, the compound demonstrated efficacy in reducing intraocular pressure in animal models. The selective inhibition of CA II led to decreased aqueous humor production, supporting its potential as a therapeutic agent for glaucoma management.

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps, including:

  • Formation of the oxazole ring.
  • Attachment of the sulfonyl chloride group to the benzene ring.
  • Purification and characterization using spectroscopic methods.

The compound's unique substitution pattern enhances its reactivity and specificity as an inhibitor compared to structurally similar compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Oxazol-2-yl)benzenesulfonyl chloride, and how do reaction conditions impact yield?

Answer:
The compound can be synthesized via sulfonation of oxazole-containing precursors using chlorosulfonic acid or thionyl chloride derivatives. For example, in a validated protocol ( ), oxalyl chloride and catalytic DMF in anhydrous dichloromethane (DCM) at 0°C produced high-purity sulfonyl chloride intermediates. Reaction temperature, solvent choice (e.g., DCM vs. THF), and stoichiometric ratios of chlorinating agents critically influence yield. Post-synthesis purification via column chromatography (silica gel, petroleum ether:DCM gradients) is essential to remove unreacted starting materials.

Advanced: How does the oxazole ring’s electronic nature modulate the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Answer:
The electron-withdrawing oxazole ring (logP = 2, ) enhances the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic attack by amines or alcohols. Computational studies (e.g., density functional theory) can quantify this effect by analyzing partial charges and frontier molecular orbitals. Experimentally, kinetic studies comparing reaction rates with non-oxazole analogs (e.g., benzene sulfonyl chloride) demonstrate a 2–3× increase in reactivity, corroborating the electronic activation.

Basic: What analytical techniques are optimal for characterizing purity and structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the oxazole ring (δ 8.1–8.3 ppm for aromatic protons) and sulfonyl group (δ 7.5–7.8 ppm for para-substituted benzene).
  • Mass Spectrometry : High-resolution MS (Exact Mass: 242.9757 Da, ) validates molecular composition.
  • HPLC : Reverse-phase C18 columns (MeCN:H2O gradients) assess purity (>95% by area normalization).
  • Elemental Analysis : Matches calculated C, H, N, S, and Cl percentages.

Advanced: What strategies prevent hydrolysis of the sulfonyl chloride group during storage and experimental use?

Answer:

  • Storage : Under inert atmosphere (argon) at –20°C in amber vials to avoid moisture and light exposure.
  • Solvent Selection : Use anhydrous DCM or THF for reactions; pre-dry solvents with molecular sieves.
  • Workup : Quench reactions rapidly with dry bases (e.g., triethylamine) to trap liberated HCl.
  • Handling : Follow OSHA guidelines ( ) for PPE (impervious gloves, sealed goggles) to minimize moisture ingress.

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Acid-resistant gloves (e.g., nitrile), full-face shields, and lab coats ( ).
  • Ventilation : Use fume hoods for all manipulations to avoid inhalation of corrosive vapors.
  • First Aid : Immediate rinsing with water (15+ minutes for eye/skin contact; ).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

Advanced: How can computational modeling predict this compound’s behavior in catalytic or biological systems?

Answer:

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using the compound’s polar surface area (68.6 Ų, ) to assess binding affinity.
  • DFT Calculations : Predict regioselectivity in reactions by analyzing electrostatic potential maps and Fukui indices.
  • MD Simulations : Study solvation dynamics in aqueous/organic mixtures using logP (2.0) and hydrogen-bond acceptor count (4).

Basic: What are the solubility profiles of this compound in common solvents?

Answer:

  • High Solubility : Dichloromethane, DMF, DMSO (due to moderate polarity; logP = 2).
  • Low Solubility : Water, hexane (hydrophobic oxazole and sulfonyl groups limit aqueous compatibility).
  • Precipitation Control : Add co-solvents (e.g., 10% MeOH in DCM) to maintain solubility during reactions.

Advanced: What competing pathways occur during amide coupling reactions involving this sulfonyl chloride?

Answer:

  • Primary Pathway : Nucleophilic substitution with amines (e.g., primary/secondary amines) to form sulfonamides.
  • Competing Hydrolysis : Water traces generate benzenesulfonic acid, reducing yield. Mitigate by using molecular sieves or anhydrous conditions ( ).
  • Side Reactions : Over-chlorination (avoid excess chlorinating agents) or oxazole ring decomposition under strong acids/bases. Monitor via TLC (Rf ~0.4 in 1:1 EtOAc:Hexane).

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